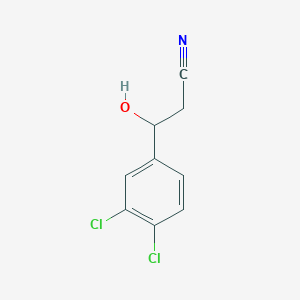

3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile

Description

Stereochemical Configuration and Chiral Centers

The tertiary carbon at position 3 hosts both hydroxyl and 3,4-dichlorophenyl groups, resulting in a chiral center. Enantiomers arise due to the tetrahedral geometry of this carbon:

| Configuration | Cahn-Ingold-Prelog Priority | Spatial Arrangement |

|---|---|---|

| (R) | 1. Nitrile (C≡N) | Clockwise |

| 2. Phenyl (C₆H₃Cl₂) | ||

| 3. Hydroxyl (-OH) | ||

| 4. Hydrogen (H) | ||

| (S) | Same priorities | Counterclockwise |

Experimental studies using chiral catalysts, such as (R)-hydroxynitrile lyase, demonstrate enantioselective synthesis of the (R)-enantiomer with >90% enantiomeric excess. The stereochemical purity impacts biological activity, as seen in analogous cyanohydrins where (R)-configurations exhibit enhanced receptor binding.

Electron Distribution in Dichlorophenyl-Nitrile System

The molecule’s electronic profile is shaped by two electron-withdrawing groups (EWGs):

- Nitrile (-C≡N) : High electronegativity induces σ-withdrawal, polarizing the adjacent C-O bond.

- 3,4-Dichlorophenyl : Chlorine atoms at meta and para positions exert -I and -M effects, further depleting electron density at position 3.

Hammett substituent constants (σ) quantify these effects:

The cumulative σ value (+1.26) indicates strong electron withdrawal, stabilizing negative charges in intermediates during nucleophilic reactions. For example, in alkaline hydrolysis, the nitrile group’s electron deficiency accelerates nucleophilic attack at the β-carbon.

Comparative Structural Analysis with Related Cyanohydrins

Table 1: Structural and Electronic Comparison of Cyanohydrins

Key Observations :

- Chlorine Positioning : Meta/para dichloro substitution (3,4-) increases electron withdrawal compared to ortho/meta (2,5-), elevating melting points due to enhanced dipole-dipole interactions.

- Steric Effects : The 3,4-dichlorophenyl group creates greater steric hindrance than phenyl, slowing racemization in solution.

- Reactivity : Higher σ values correlate with faster cyanohydrin decomposition in basic conditions, as seen in hydrolysis kinetics.

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-3-hydroxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTNXEHDMZHGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC#N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide as the nitrile source and a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile.

Reduction: The nitrile group can be reduced to an amine group, yielding 3-(3,4-Dichlorophenyl)-3-hydroxypropanamine.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

Oxidation: 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile.

Reduction: 3-(3,4-Dichlorophenyl)-3-hydroxypropanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acrylonitriles

2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile (Compound 10)

- Structure : Replaces the hydroxyl group with a pyrrole moiety.

- Synthesis : Prepared via a general procedure from (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, yielding 65% as a yellow oil .

- Biological activity: Pyrrole-containing nitriles often exhibit cytotoxicity or estrogenic effects (e.g., notes estrogenic properties in related acrylonitriles).

Diphenatrile and Diphenylacetonitrile

Urea Derivatives with 3,4-Dichlorophenyl Groups

Diuron and 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (V)

- Structure : Urea (-NHCONH-) core instead of nitrile (-CN).

- Synthesis: Economical, high-yield processes with recoverable byproducts (e.g., HCl and methanol in ).

- Applications : Broad-spectrum herbicides ().

- Key differences: Urea derivatives inhibit photosynthesis by blocking plastoquinone binding, whereas nitriles may act via different mechanisms (e.g., enzyme inhibition or receptor modulation). Nitriles generally exhibit higher chemical reactivity due to the polarizable cyano group.

1,3-Diarylureas (BTdCPU and NCPdCPU)

Amine-Containing Analogs (BD 1008 and BD 1047)**

- Structure : 3,4-Dichlorophenyl groups attached to amine derivatives (e.g., BD 1008: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine).

- Applications: Potential neuropharmacological agents (σ receptor ligands in ).

- Key differences :

- Amines’ basicity and protonation states influence bioavailability and blood-brain barrier penetration, unlike neutral nitriles.

- Nitriles may undergo metabolic conversion to carboxylic acids or amides, altering pharmacokinetics.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Reactivity: The cyano group in this compound may participate in nucleophilic additions or serve as a precursor to carboxylic acids, unlike urea or amine analogs .

- Synthetic challenges : The discontinued commercial status () suggests scalability or stability issues, contrasting with optimized urea syntheses in .

Biological Activity

3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile is an organic compound notable for its unique chemical structure and significant biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings that highlight its pharmacological potential.

Chemical Structure and Synthesis

The molecular structure of this compound includes a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a propanenitrile backbone, along with a dichlorophenyl moiety. This configuration enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for drug development.

Synthesis Methods:

The synthesis typically involves the reaction of 3,4-dichlorobenzaldehyde with acetonitrile. Various bases such as diisopropylethylamine or potassium carbonate are used in polar solvents like dimethylformamide or tetrahydrofuran at elevated temperatures (50°C to 150°C) .

Biological Activity

Research indicates that compounds containing nitrile groups exhibit significant biological activities, including:

- Antiproliferative Activity: A study published in 2012 demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines .

- Anti-inflammatory Effects: The compound has been identified as an antagonist of transient receptor potential channels (TRPA1), contributing to its anti-inflammatory and analgesic properties .

- Binding Affinity: The presence of the dichlorophenyl group enhances the compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins, which is crucial for its binding affinity and specificity .

Research Findings

Several studies have explored the biological implications of this compound:

Case Studies

-

Antiproliferative Studies:

- In vitro assays demonstrated that this compound significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be notably lower compared to control groups .

-

Mechanism of Action:

- The compound's mechanism involves interaction with specific molecular targets, leading to modulation of signaling pathways associated with cell proliferation and inflammation. This was evidenced by changes in gene expression profiles in treated cells .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxy-2-phenylacetonitrile | Structure | Lacks halogen substituents; primarily used as an intermediate in organic synthesis. |

| 4-Chloro-3-hydroxypropanenitrile | Structure | Contains a chloro group instead of dichloro; shows different biological activity profiles. |

| 2-Amino-2-(4-chlorophenyl)propanenitrile | Structure | Features an amino group; demonstrates distinct pharmacological effects compared to hydroxyl derivatives. |

The unique combination of hydroxyl and dichlorophenyl groups in this compound enhances its solubility and interaction potential with biological targets.

Q & A

Q. What are the established synthetic routes for 3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile, and what starting materials are typically employed?

Methodological Answer: The synthesis of this compound can be adapted from protocols used for structurally related dichlorophenyl derivatives. For example, analogous compounds like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (V) are synthesized via stepwise reactions involving dichlorophenyl precursors, such as 3,4-dichloroaniline, with nitrile-containing intermediates under controlled conditions . Key steps include:

- Nucleophilic substitution with cyanide sources (e.g., KCN or NaCN) to introduce the nitrile group.

- Hydroxylation via oxidation or hydrolysis to incorporate the hydroxyl moiety.

- Purification using column chromatography or recrystallization to achieve >95% purity.

Starting materials often include 3,4-dichlorobenzaldehyde or 3,4-dichloroacetophenone derivatives.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A combination of 1H NMR , 13C NMR , and 2D NMR (e.g., HSQC, HMBC) is critical for structural validation. For example:

- 1H NMR : Signals for the hydroxyl proton (δ ~5.5–6.0 ppm, broad singlet) and aromatic protons (δ ~7.0–7.8 ppm, multiplet) confirm the dichlorophenyl group .

- 13C NMR : Peaks at δ ~110–120 ppm (nitrile carbon) and δ ~70–75 ppm (hydroxy-bearing carbon) verify the propanenitrile backbone .

- DEPT-135 : Differentiates CH₃, CH₂, and CH groups, aiding in assignment of the hydroxypropanenitrile chain.

Q. What solvent systems and analytical methods are optimal for studying the solubility and stability of this compound?

Methodological Answer:

- Solubility Testing : Use polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) due to the compound’s nitrile and hydroxyl groups. Conduct solubility assays via gravimetric analysis or UV-Vis spectroscopy .

- Stability Assessment : Monitor degradation under varying pH (2–12), temperature (4–60°C), and light exposure using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ electrospray ionization (ESI) in negative ion mode for high sensitivity. Use a gradient elution (acetonitrile/0.1% formic acid) to separate the compound from matrix interferences .

- High-Performance Thin-Layer Chromatography (HPTLC) : Silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase provide rapid quantification with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?

Methodological Answer:

- Reaction Parameter Screening : Vary catalysts (e.g., Lewis acids like AlCl₃), temperature (25–80°C), and reaction time (2–24 hours) to identify optimal conditions.

- By-Product Mitigation : Use in-situ FTIR to monitor intermediate formation and quench side reactions early. For example, HCl by-products (common in nitrile syntheses) can be trapped using NaOH scrubbers .

- Green Chemistry Approaches : Replace toxic cyanide sources with safer alternatives (e.g., acetone cyanohydrin) to improve environmental compatibility .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer:

- Advanced NMR Techniques : Perform NOESY or ROESY to assess spatial interactions between protons, clarifying ambiguous assignments.

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (solvent: ethanol/water) and analyzing the crystal lattice .

- Computational Refinement : Re-optimize molecular geometries using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to align theoretical and experimental chemical shifts .

Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR)?

Methodological Answer:

- Functional Group Modifications : Replace the hydroxyl group with esters or ethers to probe hydrogen-bonding effects.

- Heterocyclic Hybridization : Fuse the dichlorophenyl ring with indazole or quinazoline moieties (see analogs in ) to enhance bioactivity.

- SAR Workflow : Synthesize derivatives via Suzuki-Miyaura coupling or Ullmann reactions, followed by in vitro screening (e.g., enzyme inhibition assays) and molecular docking against target proteins .

Q. How can researchers investigate the in vitro interactions of this compound with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450 enzymes) on a sensor chip to measure binding kinetics (ka, kd) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.

- Cytotoxicity Profiling : Use MTT assays on human hepatocyte (HepG2) or renal (HEK293) cell lines to assess metabolic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.